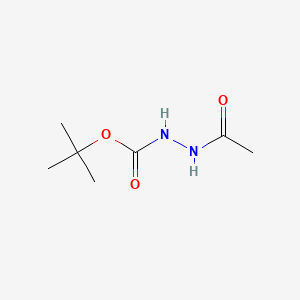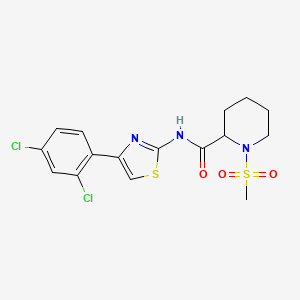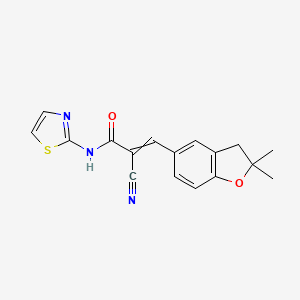
N'-acetylhydrazinecarboxylic acid tert-butyl ester
Overview
Description
N’-acetylhydrazinecarboxylic acid tert-butyl ester is a derivative of tert-butyl esters . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are often used in organic synthesis .
Synthesis Analysis
The synthesis of N’-acetylhydrazinecarboxylic acid tert-butyl ester involves the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Chemical Reactions Analysis
Tert-butyl esters, such as N’-acetylhydrazinecarboxylic acid tert-butyl ester, can undergo various chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides . The reaction of tert-butyl esters with nucleophiles and electrophiles is also possible .Scientific Research Applications
1. Insecticidal Evaluation and Larvicidal Activity
N'-acetylhydrazinecarboxylic acid tert-butyl ester derivatives have been synthesized and evaluated for insecticidal properties. Studies show that certain compounds in this category exhibit higher larvicidal activities compared to other related compounds. These derivatives also demonstrate different physical properties, like improved solubility in organic solvents, which can be advantageous for pest control applications (Mao et al., 2004).
2. Synthesis of N-benzyloxycarbonyl Hydroxy Amino Acid Esters
The tert-butyl ester is utilized in the synthesis of N-benzyloxycarbonyl hydroxy amino acid esters. This process involves protecting the hydroxyl group of hydroxy amino acids, which is a significant step in the synthesis of complex organic compounds (Kinoshita et al., 1979).
3. Development of Novel Pesticides
N-tert-butyl-N,N'-diacylhydrazine derivatives containing tert-butyl esters have been synthesized and shown to possess good insecticidal activities. These studies contribute to the development of environmentally benign pest regulators and novel pesticides (Wang et al., 2011).
4. Convenient Preparation Methods
Research has also focused on developing convenient preparation methods for tert-butyl esters. Such methods are essential for laboratory-scale productions and could be beneficial in various synthesis processes (Taber et al., 2006).
5. Chemoselective Hydrolysis
Studies have explored the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups. This research is significant in the field of organic synthesis, where selective reactions are crucial (Kaul et al., 2004).
6. Application in Solid Phase Synthesis
The use of tert-butyl esters has been investigated in the solid-phase synthesis of partially protected peptide hydrazides. This area of research is essential for the development of peptide-based pharmaceuticals (Stavropoulos et al., 2004).
7. Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Research has been conducted on the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids using tert-butyl esters. This synthesis is significant for developing new organic compounds with potential applications in various fields (Iminov et al., 2015).
Safety and Hazards
Future Directions
Tert-butyl esters, including N’-acetylhydrazinecarboxylic acid tert-butyl ester, have wide applications in organic synthesis, particularly in peptide chemical synthesis . Their use as masked carboxyl group surrogates is still widely utilized in practice, despite the existence of many other methods that were developed for the introduction of the corresponding protecting group . Therefore, the future directions in this field may involve the development of new synthesis methods and applications of tert-butyl esters.
properties
IUPAC Name |
tert-butyl N-acetamidocarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)8-9-6(11)12-7(2,3)4/h1-4H3,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKMRSZXDDOMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)



![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2841750.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2841751.png)

![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)


![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)

![1-[(1S,5R)-6-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]-3-azabicyclo[3.1.0]hexan-3-yl]prop-2-en-1-one](/img/structure/B2841764.png)